molecular formula C15H23N3O4S B10936531 2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide

2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B10936531
M. Wt: 341.4 g/mol
InChI Key: ASMCOKCBYIOWAO-UHFFFAOYSA-N
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Description

2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylsulfonyl group attached to a piperazine ring, and an acetamide group linked to a methoxyphenyl moiety. The compound’s distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 1-(2-methoxyphenyl)piperazine with ethylsulfonyl chloride under basic conditions to form the ethylsulfonyl derivative. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Large-scale synthesis might employ continuous flow reactors to maintain consistent reaction parameters and improve efficiency. Purification processes such as recrystallization or chromatography are used to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a piperazine derivative.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it could interact with adrenergic receptors, influencing neurotransmitter release and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: An alpha1-adrenergic receptor antagonist used to manage hypertension.

Uniqueness

2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is unique due to its specific structural features, such as the ethylsulfonyl group and the methoxyphenyl moiety. These features contribute to its distinct chemical properties and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H23N3O4S

Molecular Weight

341.4 g/mol

IUPAC Name

2-(4-ethylsulfonylpiperazin-1-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C15H23N3O4S/c1-3-23(20,21)18-10-8-17(9-11-18)12-15(19)16-13-6-4-5-7-14(13)22-2/h4-7H,3,8-12H2,1-2H3,(H,16,19)

InChI Key

ASMCOKCBYIOWAO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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